Home > Products > Screening Compounds P55716 > Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP - 2003260-12-4

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP

Catalog Number: EVT-6424477
CAS Number: 2003260-12-4
Molecular Formula: C43H58N8O16
Molecular Weight: 943.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol linker, which enhances solubility and stability, along with a cleavable peptide sequence designed for targeted drug delivery. The molecular formula of this compound is C40H53N7O15C_{40}H_{53}N_{7}O_{15}, with a molecular weight of approximately 871.9 g/mol. Its structure includes functional groups such as maleimide and para-aminobenzoic acid, making it suitable for bioconjugation applications in therapeutic contexts .

Source

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is synthesized through established chemical methodologies that involve the coupling of various peptide components and linkers. It is commercially available from several suppliers specializing in biochemical reagents, including CD Bioparticles, Chemsrc, and MedchemExpress .

Classification

This compound is classified as a cleavable linker used in ADC formulations. ADCs are complex molecules composed of an antibody linked to a cytotoxic drug via a stable linker. The specific design of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP allows for selective release of the drug in target cells, particularly those expressing specific enzymes such as cathepsin B .

Synthesis Analysis

Methods

The synthesis of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP typically involves multiple steps:

  1. Peptide Synthesis: The initial step includes synthesizing the peptide sequence comprising beta-alanine, valine, and citrulline.
  2. Linker Attachment: Following peptide synthesis, the polyethylene glycol linker (PEG) is attached to enhance solubility.
  3. Maleimide Functionalization: The maleimide group is introduced to facilitate conjugation with thiol-containing biomolecules.

Technical Details

The synthesis often employs automated peptide synthesizers to ensure high purity and yield. High-performance liquid chromatography (HPLC) is commonly utilized for purification purposes, ensuring that the final product meets the required specifications for research and clinical applications .

Molecular Structure Analysis

Structure

The molecular structure of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP can be described as follows:

  • Core Structure: The compound features a central PEG unit connected to a dipeptide (Val-Cit) linked to a para-aminobenzoic acid moiety.
  • Functional Groups: The presence of maleimide allows for specific reactions with thiol groups, while the PNP group serves as a leaving group during chemical reactions.

Data

  • Molecular Formula: C40H53N7O15C_{40}H_{53}N_{7}O_{15}
  • Molecular Weight: 871.9 g/mol
  • CAS Number: 2112738-09-5
  • Purity: Typically ≥95% .
Chemical Reactions Analysis

Reactions

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP can undergo several chemical reactions:

  1. Hydrolysis: The PNP ester group can be hydrolyzed, yielding the corresponding carboxylic acid.
  2. Substitution Reactions: The PNP group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amide or thioester bonds.

Technical Details

  • Hydrolysis Conditions: Typically performed in neutral or slightly basic aqueous buffers.
  • Substitution Conditions: Often conducted in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), usually in the presence of bases such as triethylamine to neutralize by-products.
Mechanism of Action

The mechanism of action for Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP primarily revolves around its use in antibody-drug conjugates:

  1. Targeting Mechanism: The ADC binds specifically to target antigens on cancer cells.
  2. Cellular Internalization: Upon binding, the ADC is internalized into the cell.
  3. Drug Release: Inside the lysosome, cathepsin B cleaves the Val-Cit bond, releasing the cytotoxic drug specifically within malignant cells, thereby minimizing damage to healthy tissues .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in aqueous solutions due to the polyethylene glycol component.

Chemical Properties

  • Stability: Stable under recommended storage conditions (usually at -20°C).
  • Reactivity: Exhibits reactivity due to functional groups that facilitate bioconjugation and drug release mechanisms.

Relevant data include:

  • Density: Not specified
  • Boiling Point: Not specified
  • Melting Point: Not specified .
Applications

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP has numerous scientific applications:

  1. Antibody-Drug Conjugates Development: Primarily used in creating ADCs for targeted cancer therapies.
  2. Bioconjugation Techniques: Employed in various bioconjugation strategies for labeling proteins or other biomolecules.
  3. Drug Delivery Systems: Facilitates the development of new drug delivery systems aimed at increasing therapeutic efficacy while reducing side effects.
Antibody-Drug Conjugate (ADC) Development and Design Principles
  • Introduction to Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP: Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP (CAS: 2003260-12-4, Molecular Formula: C₄₃H₅₈N₈O₁₆, MW: 942.97 g/mol) is a critical bifunctional reagent in ADC synthesis [2] [6]. Its design integrates key components essential for effective targeted cancer therapy: a maleimide (Mal) group for antibody attachment, a beta-alanine (beta-Ala) spacer, a tetraethylene glycol (PEG4) chain for solubility, the protease-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and a p-nitrophenyl (PNP) carbonate active ester for efficient payload coupling [2] [4] [7]. This multi-functional linker exemplifies the sophisticated architecture required to balance stability in circulation with efficient intracellular drug release. Table 1 details the structural components and their primary functions.

Table 1: Structural Components of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP and Their Functions

ComponentChemical EntityPrimary Function
Targeting LigandMaleimide (Mal)Covalent conjugation to sulfhydryl groups (cysteines) on antibodies
Primary Spacerbeta-Alanine (beta-Ala)Short carbon chain spacer providing distance and flexibility
Hydrophilic UnitTetraethylene Glycol (PEG4)Enhances aqueous solubility, reduces aggregation, improves PK properties
Cleavage SiteValine-Citrulline (Val-Cit)Substrate for lysosomal protease Cathepsin B, enabling site-specific drug release
Self-Immolative Spacerpara-Aminobenzyl Alcohol (PAB)Facilitates spontaneous release of active drug upon dipeptide cleavage
Payload Couplerp-Nitrophenyl Carbonate (PNP)Highly reactive ester for efficient amine-mediated conjugation to cytotoxic payloads

Role of Cleavable Linkers in Targeted Therapeutic Delivery Systems

Cleavable linkers represent a cornerstone of ADC design, enabling the precise spatiotemporal release of potent cytotoxic agents within target cells. Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP incorporates a protease-sensitive linker designed for selective activation within the tumor microenvironment, specifically the lysosomal compartment. The linker's stability during systemic circulation is paramount to prevent off-target payload release and associated toxicity. Upon ADC internalization into target cancer cells, lysosomal proteases, predominantly cathepsin B, recognize and cleave the Val-Cit dipeptide bond [5] [7] [9]. This enzymatic cleavage triggers the self-immolative PAB spacer, leading to the release of the unmodified, active cytotoxic drug. This mechanism leverages the differential enzyme expression between tumor cells (high cathepsin B activity) and healthy tissues (lower activity), enhancing therapeutic specificity [5] [8]. Research consistently demonstrates that optimized cleavable linkers like this Val-Cit system significantly improve the therapeutic index (potency versus toxicity) of ADCs compared to non-cleavable systems or free drugs [3] [8].

Integration of Valine-Citrulline Dipeptide as a Protease-Sensitive Motif

The Val-Cit dipeptide sequence is a meticulously chosen element within Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP, acting as the linchpin for controlled drug release. Citrulline, a non-standard amino acid, is specifically employed due to its optimal recognition and cleavage kinetics by cathepsin B, a cysteine protease abundantly present and highly active within the lysosomes of tumor cells [5] [7] [9]. The Val-Cit bond exhibits a crucial balance: sufficient stability in plasma and extracellular fluid to minimize premature drug release, yet rapid hydrolysis upon exposure to cathepsin B within the lysosomal environment following ADC internalization [5] [8]. This selectivity is fundamental for minimizing off-target cytotoxicity. While other protease-sensitive sequences exist (e.g., Phe-Lys, Val-Ala, Val-Ala-Gly tripeptide), Val-Cit remains one of the most extensively validated and utilized motifs in both research and clinically approved ADCs (e.g., Brentuximab vedotin) [5] [8]. Its robustness stems from consistent cleavage kinetics across various tumor types and its compatibility with diverse payload classes. Table 2 compares Val-Cit with other common cleavable peptides.

Table 2: Comparison of Protease-Cleavable Peptide Sequences Used in ADC Linkers

Peptide SequenceCleaving Enzyme(s)Cleavage RatePlasma StabilityKey Advantages/Disadvantages
Val-CitCathepsin BHighHighGold standard, well-validated, broad applicability
Phe-LysCathepsin B, PlasminHighModerateFaster cleavage but potentially lower plasma stability
Val-AlaCathepsin BModerate-HighHighUsed in approved ADCs (e.g., Polatuzumab vedotin)
Val-Ala-Gly (Tripeptide)Cathepsin BHighHighEmerging alternative, may enable different release kinetics [5]

Optimization of PEG Spacer Length for Enhanced Solubility and Pharmacokinetics

The tetraethylene glycol (PEG4) spacer within Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP plays a multifaceted and critical role in ADC performance. PEGylation is a strategic solution to counter the inherent hydrophobicity imparted by potent cytotoxic payloads and certain linker components. Excessive hydrophobicity leads to ADC aggregation, accelerated plasma clearance by the mononuclear phagocyte system (MPS), and reduced tumor exposure [3]. The PEG4 chain (approximately 17-20 atoms long) significantly enhances the aqueous solubility of the linker-payload complex and the resulting ADC [2] [6] [10]. This hydrophilicity translates directly to improved pharmacokinetics: reduced nonspecific interactions, lower clearance rates, and extended circulation half-life, allowing more ADC to reach and accumulate within the tumor tissue via the enhanced permeability and retention (EPR) effect [3]. Crucially, research demonstrates a direct correlation between PEG chain length and ADC clearance: PEG chains shorter than approximately 8 ethylene oxide units (like PEG4) often result in faster clearance, while lengths of PEG8 and above provide optimal PK profiles with minimal further improvement beyond PEG12 [3]. While PEG4 offers a significant solubility advantage over non-PEGylated linkers and is suitable for many applications, the cited research indicates that longer PEG chains (e.g., PEG8, PEG12) can further optimize the PK of high-drug-load ADCs (DAR 8), achieving a wider therapeutic window [3]. The choice of PEG4 in this specific linker balances effective hydrophilicity, synthetic accessibility, and minimal impact on conjugation efficiency or target binding.

Table 3: Impact of PEG Spacer Length on ADC Pharmacokinetic Properties

PEG Length (Ethylene Oxide Units)Relative HydrophilicityPlasma Clearance RateImpact on Tumor ExposureTypical Application Context
No PEGLowVery High (Fast)LowOften leads to suboptimal ADC PK, high aggregation
PEG4 (e.g., Mal-beta-Ala-PEG4-...)ModerateModerate-HighModerateCommon balance for solubility & manufacturability [2] [6]
PEG8HighLow Threshold (Improved)HighMinimal clearance threshold, good solubility [3]
PEG12 / PEG24Very HighLow (Slow)Very HighOptimal for high DAR (e.g., 8) ADCs [3]

Maleimide-Thiol Bioconjugation Strategies for Site-Specific Antibody Attachment

The maleimide (Mal) group at the N-terminus of Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP is the workhorse for covalent attachment to the antibody component. Maleimides undergo highly selective and rapid Michael addition with sulfhydryl groups (-SH) at physiological pH, primarily targeting reduced interchain disulfides or engineered cysteine residues on antibodies [2] [7] [10]. This chemoselective reaction allows for efficient conjugation under mild conditions, forming stable thioether adducts essential for generating homogeneous and therapeutically effective ADCs. A significant challenge with conventional maleimides is the potential for in vivo retro-Michael reactions (deconjugation) or thiol exchange with endogenous thiols like albumin cysteine-34, leading to premature payload loss and reduced efficacy [3]. To address this, modern linkers often incorporate structural features to enhance stability. While the basic maleimide in Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP is susceptible, research highlighted in the search results emphasizes the development and use of self-stabilizing maleimides (e.g., derivatives forming hydrolyzed succinimide thioethers or incorporating steric hindrance) in next-generation ADCs [3]. These modified maleimides undergo rapid hydrolysis of the succinimide ring after conjugation, forming a stable, non-reversible succinamic acid thioether linkage, thereby preventing deconjugation and improving ADC pharmacokinetics and efficacy in vivo [3]. The beta-Ala spacer adjacent to the maleimide in this linker contributes flexibility but does not inherently confer ring hydrolysis; stabilization requires specific maleimide designs.

Properties

CAS Number

2003260-12-4

Product Name

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C43H58N8O16

Molecular Weight

943.0 g/mol

InChI

InChI=1S/C43H58N8O16/c1-29(2)39(49-36(53)16-20-62-22-24-64-26-27-65-25-23-63-21-18-45-35(52)15-19-50-37(54)13-14-38(50)55)41(57)48-34(4-3-17-46-42(44)58)40(56)47-31-7-5-30(6-8-31)28-66-43(59)67-33-11-9-32(10-12-33)51(60)61/h5-14,29,34,39H,3-4,15-28H2,1-2H3,(H,45,52)(H,47,56)(H,48,57)(H,49,53)(H3,44,46,58)/t34-,39-/m0/s1

InChI Key

TYGGEYHGOXSSEI-FPCLRPRSSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.